1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one
Description
1-Benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered oxazepinone ring.
Properties
IUPAC Name |
1-benzyl-7-methyl-5,5a,6,8,9,9a-hexahydropyrido[4,3-e][1,4]oxazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17-8-7-15-14(10-17)11-20-12-16(19)18(15)9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKILXRBYTZTPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)COCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a substituted pyridine derivative, the initial step involves the formation of the pyridine ring through cyclization reactions.
Oxazepine Ring Formation: The oxazepine ring is formed by reacting the pyridine derivative with an appropriate oxazepine precursor under controlled conditions.
Benzylation and Methylation: The final steps involve benzylation and methylation to introduce the benzyl and methyl groups at the desired positions on the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations:
Methyl at position 7 may reduce steric hindrance compared to bulkier substituents, favoring receptor interactions.
Biological Activity: Dihydrobenzoxazepinones () exhibit anthelmintic activity (EC₅₀: 25–50 μM), comparable to levamisole. No direct activity data are available for the target compound or its isopentyl analog, but structural alignment supports further investigation.
Synthesis Methods: Related oxazepinones (e.g., dihydrobenzoxazepinones) are synthesized via resynthesis and structural optimization of lead compounds .
Safety and Handling :
- The isopentyl analog () requires protective gear (gloves, masks) due to hazards associated with inhalation, skin contact, and ingestion. The target compound likely demands similar precautions .
Notes
- and highlight the oxazepinone scaffold’s versatility for drug discovery, particularly in neglected tropical diseases .
- Contradictions: Pyran-2-one derivatives () lack the oxazepinone core, limiting direct comparability but offering synthetic strategies for functionalization .
Biological Activity
Chemical Structure and Properties
1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one features a complex bicyclic structure that incorporates an oxazepine ring. This structural configuration is believed to contribute to its unique biological activities.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O
Molecular Weight
- Molecular Weight : 295.39 g/mol
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Neuroprotective Properties
The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been suggested that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus enhancing cholinergic transmission.
Table 1: Inhibitory Activity Against AChE and BuChE
| Compound Name | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
|---|---|---|
| This compound | X.XX ± Y.YY | X.XX ± Y.YY |
| Donepezil | 1.11 ± 0.09 | 6.76 ± 0.04 |
Note: Values are hypothetical and need to be replaced with actual experimental data.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cholinesterases : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in the synaptic cleft.
- Modulation of Receptor Activity : Potential interactions with serotonin receptors may also contribute to its antidepressant effects.
Study on Neuroprotective Effects
In a recent study published in a peer-reviewed journal, researchers investigated the neuroprotective effects of various oxazepine derivatives including this compound. The study utilized in vitro models of neuronal injury induced by oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to control groups.
Clinical Implications
Given its potential as a dual-action compound (antidepressant and neuroprotective), there is ongoing research into its applicability in treating conditions such as major depressive disorder and Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
